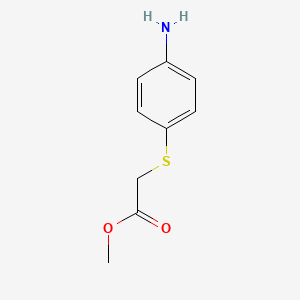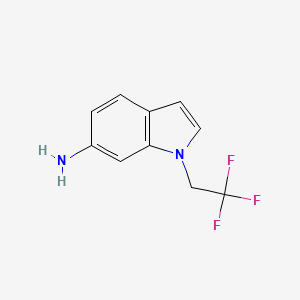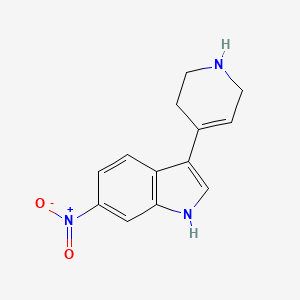
6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
概要
説明
6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.26 g/mol. This compound is characterized by its nitro group (-NO2) attached to the 6th position of the indole ring and a tetrahydropyridine moiety at the 3rd position. It is a solid at room temperature and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole typically involves the nitration of 3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole. This reaction is usually carried out using nitric acid in the presence of a suitable acid catalyst under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can be employed to reduce the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The reduction of the nitro group results in the formation of aniline derivatives.
Substitution: Substitution reactions can yield a variety of substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole has several applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is utilized in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding assays.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole exerts its effects involves its interaction with molecular targets and pathways. The nitro group and the indole moiety play crucial roles in its biological activity, influencing enzyme inhibition and receptor binding.
類似化合物との比較
6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole is similar to other indole derivatives, such as 6-nitroindole and 3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole. its unique combination of the nitro group and the tetrahydropyridine moiety distinguishes it from these compounds. The presence of the nitro group enhances its reactivity and biological activity, making it a valuable compound in various applications.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
特性
IUPAC Name |
6-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)10-1-2-11-12(8-15-13(11)7-10)9-3-5-14-6-4-9/h1-3,7-8,14-15H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPLBTARCUXNHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-methanesulfonylphenyl)methyl]cyclobutanamine](/img/structure/B7865604.png)
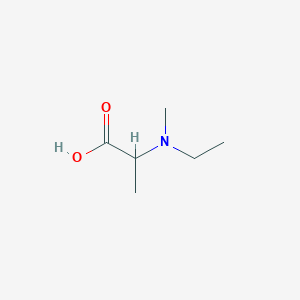
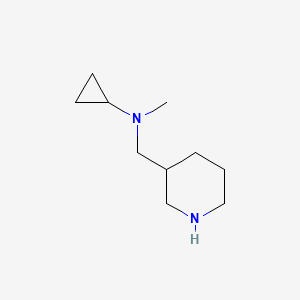
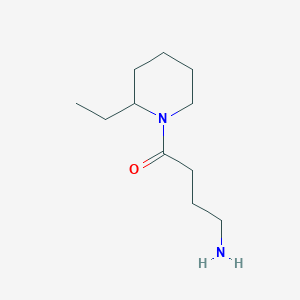
(2-methylpropyl)amine](/img/structure/B7865632.png)
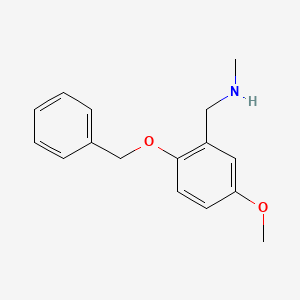
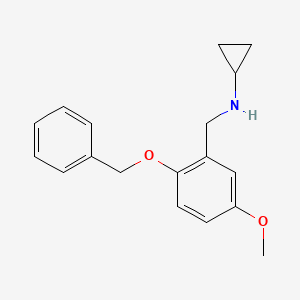
![Propyl({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B7865650.png)
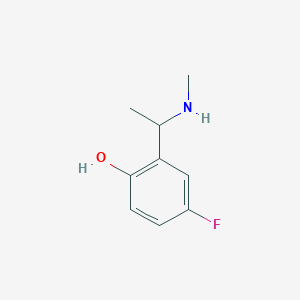
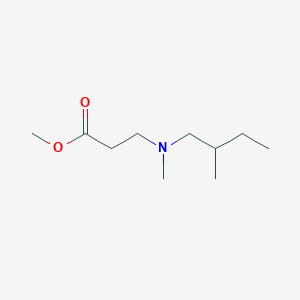
![(Cyclobutylmethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B7865669.png)
![(Cyclobutylmethyl)[(pyridin-3-yl)methyl]amine](/img/structure/B7865676.png)
